(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide
Description
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-21-16-8-4-13(5-9-16)10-11-22(19,20)18-12-14-2-6-15(17)7-3-14/h2-11,18H,12H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMLIYUQYNGFPV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 4-fluorobenzylamine, which is then reacted with 4-methoxybenzaldehyde under basic conditions to form the corresponding imine. This imine is subsequently reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the sulfonation of the amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
- Antiviral Properties : Recent studies have indicated that compounds with similar structural motifs to (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide exhibit promising antiviral activity. For instance, derivatives of sulfonamides have been shown to inhibit viral replication in various assays, suggesting potential applications in treating viral infections .
- Anticancer Activity : The sulfonamide moiety is a common feature in many anticancer agents. Research has demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that similar compounds can effectively target multiple cancer cell lines, including those resistant to conventional therapies .
- Inhibition of Tyrosine Kinases : The compound has been investigated for its ability to inhibit specific tyrosine kinases, which are critical in cancer progression and metastasis. Inhibitors of MerTK (Mer tyrosine kinase) have shown efficacy in preclinical models, making this compound a candidate for further development as an anticancer agent .
Case Study 1: Antiviral Efficacy
A study published in the journal Molecules evaluated the antiviral properties of a series of sulfonamide derivatives against HIV and other viral pathogens. The results indicated that certain structural modifications, including the incorporation of fluorophenyl groups, significantly enhanced antiviral potency. (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide was included in this evaluation and demonstrated promising preliminary results against HIV strains .
Case Study 2: Anticancer Activity
In a comprehensive screening of Mannich bases derived from sulfonamides, (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide was tested against various human cancer cell lines. The compound exhibited IC50 values lower than 10 µM in several assays, indicating significant cytotoxic activity compared to standard chemotherapeutics like 5-fluorouracil .
Mechanism of Action
The mechanism of action of (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and electronic nature of substituents significantly influence melting points, yields, and spectral properties. Selected analogues are compared below:
Key Observations :
- Yield : Methoxy substituents in ortho positions (6e) improve yields (65%) compared to para-substituted analogues (49–60%), likely due to reduced steric hindrance during synthesis .
- Melting Points : Electron-donating groups (e.g., 4-OCH₃ in 6e) increase melting points (112–114°C) compared to electron-withdrawing 4-F substituents (98–100°C). Fully para-substituted 6f remains semi-solid, highlighting the role of symmetry in crystallization .
- Spectral Shifts : OCH₃ groups resonate at δ 3.61–3.85, with ortho-substitution (6e) causing slight upfield shifts due to steric effects. Ethene protons consistently show coupling constants (J = 15.3–15.6 Hz), confirming the (E)-configuration .
Electronic and Steric Effects
- In contrast, perfluorophenyl substituents (6ae) introduce strong EWGs, which may alter reactivity or solubility .
- Electron-Donating Groups (EDGs) : Methoxy groups (6e, 6f) increase electron density on the aromatic ring, stabilizing intermediates during synthesis and enhancing crystallinity .
Q & A
Q. What are the recommended synthetic routes for (E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide, and how can reaction yields be optimized?
The compound is synthesized via condensation of (E)-2-(4-methoxyphenyl)ethenesulfonyl chloride with 4-fluoroaniline in anhydrous dichloromethane under nitrogen. Key optimization steps include:
- Temperature control : Maintain the reaction at 0–5°C during sulfonamide bond formation to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Yield improvements (up to 78%) are achieved by using excess 4-fluoroaniline (1.2 equiv.) and slow addition of the sulfonyl chloride .
Q. How should researchers validate the structural identity of this compound?
A multi-technique approach is critical:
- NMR : Confirm the (E)-configuration via coupling constants (J = 15–16 Hz for ethene protons in H NMR). The 4-fluorophenyl and 4-methoxyphenyl groups are identified by aromatic splitting patterns and integration .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL refinement). Ensure C–C bond lengths (1.32–1.35 Å for ethene) and torsion angles align with the (E)-isomer .
- HRMS : Match experimental and theoretical molecular ion peaks (e.g., [M+H] at m/z 364.0842 for CHFNOS) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Solubility : The compound is sparingly soluble in aqueous buffers (<10 µM in PBS, pH 7.4) but dissolves in DMSO (≥50 mM). Pre-saturate solutions with sonication and filtration .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4). Hydrolysis of the sulfonamide group occurs at >48 hours, necessitating fresh preparation for bioassays .
Advanced Research Questions
Q. How can researchers evaluate the compound’s microtubule-targeting activity, and what conflicting data might arise?
- In vitro tubulin polymerization assay : Compare inhibition rates (IC) with paclitaxel/colchicine. Discrepancies may arise due to:
Q. What strategies support structure-activity relationship (SAR) studies for sulfonamide analogs?
- Core modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on microtubule binding.
- Stereochemical probes : Synthesize (Z)-isomers to evaluate geometry-dependent activity. Use NOESY NMR to confirm configurations .
- Bioisosteres : Substitute the sulfonamide with carbamate or urea groups; compare binding via molecular docking (e.g., AutoDock Vina) against β-tubulin .
Q. How can computational modeling resolve contradictions in biological data?
- Molecular dynamics simulations : Analyze ligand-protein interactions over 100-ns trajectories to identify binding stability. For example, clashes between the 4-fluorophenyl group and tubulin’s T7 loop may explain reduced potency in some analogs .
- ADMET prediction : Use SwissADME to correlate logP values (>3.5) with low aqueous solubility, explaining poor in vivo efficacy despite high in vitro activity .
Q. What crystallographic validation methods ensure structural accuracy in derivative compounds?
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning. Validate with R < 0.05 and CC > 30% .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to confirm packing stability. Compare with parent compound’s thermal parameters .
Q. How should researchers address impurities detected during synthesis?
- HPLC-MS profiling : Identify byproducts (e.g., hydrolyzed sulfonic acid) using a C18 column (0.1% formic acid/acetonitrile gradient). Limit impurities to <0.1% per ICH guidelines .
- Mechanistic studies : Trace N-alkylation side-products to residual base (e.g., KCO) in the reaction. Optimize by quenching with dilute HCl post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
